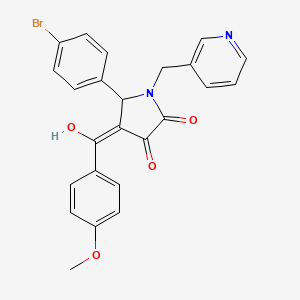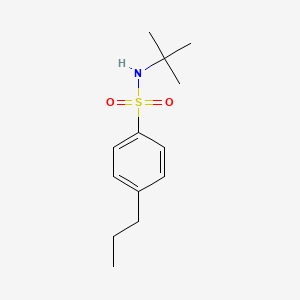![molecular formula C20H26N2O2 B5295589 3-[(dimethylamino)methyl]-1-(1-naphthylacetyl)-3-piperidinol](/img/structure/B5295589.png)
3-[(dimethylamino)methyl]-1-(1-naphthylacetyl)-3-piperidinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(dimethylamino)methyl]-1-(1-naphthylacetyl)-3-piperidinol, also known as U-47700, is a synthetic opioid that was first developed in the 1970s by Upjohn Pharmaceuticals. It is a highly potent and addictive drug that has been associated with numerous cases of overdose and death. Despite its dangerous nature, U-47700 has gained popularity among drug users due to its euphoric effects and easy availability on the black market.
作用機序
3-[(dimethylamino)methyl]-1-(1-naphthylacetyl)-3-piperidinol acts on the mu-opioid receptor in the brain and spinal cord, which is responsible for pain relief and euphoria. It binds to the receptor and activates a cascade of signaling pathways that result in the release of dopamine, a neurotransmitter that is associated with pleasure and reward. 3-[(dimethylamino)methyl]-1-(1-naphthylacetyl)-3-piperidinol also inhibits the release of certain neurotransmitters such as norepinephrine and serotonin, which can result in a decrease in anxiety and depression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[(dimethylamino)methyl]-1-(1-naphthylacetyl)-3-piperidinol are similar to those of other opioids. It can cause pain relief, sedation, euphoria, and respiratory depression. 3-[(dimethylamino)methyl]-1-(1-naphthylacetyl)-3-piperidinol has a high potential for addiction and dependence, and withdrawal symptoms can occur when the drug is discontinued. Long-term use of 3-[(dimethylamino)methyl]-1-(1-naphthylacetyl)-3-piperidinol can also lead to tolerance, which means that higher doses are required to achieve the same effects.
実験室実験の利点と制限
3-[(dimethylamino)methyl]-1-(1-naphthylacetyl)-3-piperidinol has several advantages and limitations for lab experiments. Its high potency and selectivity for the mu-opioid receptor make it a useful tool for studying the pharmacology of opioid receptors. However, its potential for addiction and dependence makes it difficult to use in animal studies, and caution should be taken when handling the drug due to its toxicity and potential for overdose.
将来の方向性
There are several future directions for research on 3-[(dimethylamino)methyl]-1-(1-naphthylacetyl)-3-piperidinol. One area of interest is the development of new pain medications that have fewer side effects than traditional opioids. 3-[(dimethylamino)methyl]-1-(1-naphthylacetyl)-3-piperidinol's lower risk of respiratory depression makes it a potential candidate for this application. Another area of research is the development of new treatments for addiction and dependence on opioids. 3-[(dimethylamino)methyl]-1-(1-naphthylacetyl)-3-piperidinol's high potency and potential for addiction make it a useful tool for studying the mechanisms of addiction and developing new treatments. Finally, more research is needed to understand the long-term effects of 3-[(dimethylamino)methyl]-1-(1-naphthylacetyl)-3-piperidinol on the brain and body, as well as its potential for abuse and addiction in humans.
合成法
The synthesis of 3-[(dimethylamino)methyl]-1-(1-naphthylacetyl)-3-piperidinol involves the reaction of 1-naphthylacetyl chloride with 3-(dimethylamino)-1-propanol in the presence of a base such as sodium hydroxide. The resulting product is then purified using various methods such as recrystallization and column chromatography. The synthesis of 3-[(dimethylamino)methyl]-1-(1-naphthylacetyl)-3-piperidinol is relatively simple and can be carried out using common laboratory equipment and chemicals.
科学的研究の応用
3-[(dimethylamino)methyl]-1-(1-naphthylacetyl)-3-piperidinol has been used in scientific research to study its pharmacological properties and potential therapeutic applications. It has been shown to have a high affinity for the mu-opioid receptor, which is responsible for its analgesic and euphoric effects. 3-[(dimethylamino)methyl]-1-(1-naphthylacetyl)-3-piperidinol has also been found to have a lower risk of respiratory depression compared to other opioids such as morphine. These properties make 3-[(dimethylamino)methyl]-1-(1-naphthylacetyl)-3-piperidinol a potential candidate for the development of new pain medications with fewer side effects.
特性
IUPAC Name |
1-[3-[(dimethylamino)methyl]-3-hydroxypiperidin-1-yl]-2-naphthalen-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2/c1-21(2)14-20(24)11-6-12-22(15-20)19(23)13-17-9-5-8-16-7-3-4-10-18(16)17/h3-5,7-10,24H,6,11-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCNFMWLBZAKSJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1(CCCN(C1)C(=O)CC2=CC=CC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(Dimethylamino)methyl]-1-(1-naphthylacetyl)-3-piperidinol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-{4-[(4-fluorobenzyl)oxy]benzylidene}-5-imino-2-(4-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5295518.png)
![1-(2-furylmethyl)-4-[(4-propylphenyl)sulfonyl]piperazine](/img/structure/B5295526.png)
![5-{3-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5295540.png)
![4-(3,4-dimethoxybenzoyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5295541.png)

![N-{2-[4-(2,3-dimethylphenyl)-1-piperazinyl]-2-oxoethyl}-N-(3-fluorophenyl)methanesulfonamide](/img/structure/B5295561.png)
![2-(4-chlorophenyl)-2-[(4-methoxyphenyl)amino]-1H-indene-1,3(2H)-dione](/img/structure/B5295564.png)
![6-{4-(hydroxymethyl)-4-[3-(trifluoromethyl)benzyl]piperidin-1-yl}pyridine-2-carbonitrile](/img/structure/B5295571.png)

![3-imino-3-(4-morpholinyl)-2-[(2-nitrophenyl)hydrazono]propanenitrile](/img/structure/B5295596.png)


![7-amino-5-(2-isopropoxyphenyl)-4-oxo-1,5-dihydro-4H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B5295603.png)
![N-(2-methoxyethyl)-1'-[2-(methylthio)pyrimidin-4-yl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5295611.png)